molecular formula C16H21ClN6 B12240526 2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B12240526
M. Wt: 332.8 g/mol
InChI Key: XMFDIKUYUYXQOU-UHFFFAOYSA-N
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Description

2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a heterocyclic compound that contains both pyrimidine and piperazine moieties. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine typically involves multi-step reactions. One common method includes the reaction of 5-chloropyridin-2-ylamine with piperazine under specific conditions to form an intermediate, which is then reacted with N,N,6-trimethylpyrimidin-4-amine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, controlled temperatures, and pressures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloropyridinyl moiety[][3].

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols[][3].

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives[3][3].

Scientific Research Applications

2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C16H21ClN6

Molecular Weight

332.8 g/mol

IUPAC Name

2-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

InChI

InChI=1S/C16H21ClN6/c1-12-10-15(21(2)3)20-16(19-12)23-8-6-22(7-9-23)14-5-4-13(17)11-18-14/h4-5,10-11H,6-9H2,1-3H3

InChI Key

XMFDIKUYUYXQOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=C(C=C3)Cl)N(C)C

Origin of Product

United States

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